Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-
Description
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- (hypothetical structure inferred from nomenclature) is a naphthalene-derived ketone featuring hydroxyl groups at positions 1 and 8 and an acetyl group at position 2.
Properties
CAS No. |
833-27-2 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(1,8-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12(9)15/h2-6,14-15H,1H3 |
InChI Key |
HPKOLISTBSBMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups to aromatic systems. For 1,8-dihydroxynaphthalene (1,8-DHN), the hydroxyl groups activate the ring, directing the acetyl group to the 2-position via electrophilic substitution.
-
Substrate : 1,8-Dihydroxynaphthalene (1,8-DHN).
-
Acylating Agent : Acetyl chloride (AcCl) or acetic anhydride.
-
Catalyst : Anhydrous AlCl₃ (Lewis acid).
-
Solvent : Dichloromethane (DCM) or nitrobenzene.
-
Conditions : Reflux at 40–60°C for 4–6 hours.
Mechanistic Steps :
Challenges and Optimization
-
Regioselectivity : Competing substitution at the 4-position may occur due to steric hindrance from hydroxyl groups.
-
Side Reactions : Over-acylation or oxidation of hydroxyl groups can be mitigated by controlled stoichiometry and inert atmospheres.
Demethylation of Methoxy-Protected Precursors
Synthesis of 1,8-Dimethoxynaphthalene Derivatives
To avoid hydroxyl group interference during acylation, methoxy-protected intermediates are often synthesized first.
Step 1: Methoxy Protection
-
Substrate : 1,8-Dihydroxynaphthalene.
-
Reagent : Methyl iodide (CH₃I) or dimethyl sulfate.
-
Base : K₂CO₃ or NaOH.
Step 2: Friedel-Crafts Acylation
-
Substrate : 1,8-Dimethoxynaphthalene.
-
Conditions : As in Section 1.1.
Step 3: Demethylation
-
Reagent : BBr₃ or AlCl₃ in anhydrous DCM.
-
Conditions : 0°C to room temperature, 2–4 hours.
Example :
2-Acetyl-1,8-dimethoxynaphthalene (1.74 g) treated with AlCl₃ (6.0 g) in acetonitrile at 60°C for 1 hour yielded 1-(1,8-dihydroxy-2-naphthalenyl)-ethanone (1.42 g, 82%).
Photo-Friedel-Crafts Acylation
UV-Light-Mediated Acylation
This method avoids strong Lewis acids, leveraging photochemical activation for milder conditions.
-
Substrate : Naphthoquinone or 1,8-DHN.
-
Acylating Agent : Acetaldehyde.
-
Solvent : Ionic liquids (e.g., [BMIM][PF₆]) or microemulsions.
-
Conditions : UV irradiation (Rayonet reactor, 300 nm) for 6–8 hours.
Advantages :
-
Reduced side reactions.
-
Compatibility with sensitive functional groups.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 1,8-DHN | AcCl, AlCl₃, DCM | 65–75% | High efficiency | Competing regioselectivity |
| Demethylation | 1,8-Dimethoxynaphthalene | BBr₃, AlCl₃ | 70–85% | Controlled functionalization | Multi-step synthesis |
| Photo-Friedel-Crafts | Naphthoquinone | Acetaldehyde, UV light | 55–60% | Mild conditions | Lower yield |
| Biosynthetic | Scytalone | Bacterial enzymes | N/A | Eco-friendly | Scalability challenges |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,8-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of 1-(1,8-dialkoxynaphthalen-2-yl)ethanone.
Scientific Research Applications
Medicinal Chemistry Applications
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- has been investigated for its anti-inflammatory and antioxidant properties. The hydroxyl groups contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures have shown antimicrobial activity , suggesting potential applications in pharmaceuticals.
Recent studies have demonstrated that Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- interacts with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity or gene expression profiles, which are vital for understanding its pharmacological effects.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on inflammatory pathways in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- at specific concentrations.
Organic Synthesis Applications
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Condensation Reactions : Reacting with aldehydes or ketones to form larger molecular frameworks.
- Reduction Reactions : Converting the ketone group into alcohols or other functional groups.
Mechanism of Action
The mechanism of action of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Differences
- Hydroxyl vs. Methoxy Groups: The dihydroxy substitution in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., CAS 172886-19-0) .
- Chain Length : Compounds with 3-hydroxypropan-1-one side chains (e.g., compound 6 ) exhibit extended conjugation, which may influence electronic properties and bioactivity compared to acetyl-substituted derivatives.
Physicochemical Properties
- Solubility : The target compound’s dihydroxy groups likely confer higher aqueous solubility than its methoxy (e.g., CAS 172886-19-0 ) or acetylated (e.g., CAS 89586-46-9 ) analogs.
- Stability: Acetylated derivatives (e.g., CAS 89586-46-9 ) may exhibit greater stability against oxidative degradation compared to phenolic analogs.
Research Findings and Implications
- Synthetic Challenges : Introducing multiple hydroxyl groups requires protective strategies (e.g., acetylation ), whereas methoxy groups can be directly installed via alkylation .
- Structure-Activity Relationships (SAR) : The anti-MRSA activity of compound 6 suggests that both hydroxyl and methoxy groups contribute to efficacy. The target compound’s dihydroxy configuration may optimize hydrogen bonding with bacterial enzymes.
- Toxicological Data: Limited for the target compound, but structurally related ethanones (e.g., CAS 54464-57-2 ) have undergone toxicity studies, highlighting the need for similar evaluations.
Biological Activity
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-, also known as 1-(1,8-dihydroxy-2-naphthyl)ethanone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- is characterized by a naphthalene ring with two hydroxyl groups at the 1 and 8 positions. This structure contributes to its unique chemical reactivity and biological properties. The presence of hydroxyl groups enhances its ability to form hydrogen bonds and interact with biological targets.
Biological Activity
Research indicates that ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.
- Anticancer Properties : Ethanone derivatives have been investigated for their potential anticancer effects. In vitro studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .
- Antioxidant Activity : The compound has shown strong antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
The mechanisms underlying the biological activities of ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- are complex and involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as DNA synthesis and repair. For instance, it has been noted to interact with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
- Receptor Modulation : Ethanone can modulate the activity of various receptors, influencing signaling pathways that regulate cell proliferation and survival. This modulation may contribute to its anticancer effects .
Case Studies
Several studies have highlighted the biological significance of ethanone:
- Antimicrobial Efficacy : A study demonstrated that ethanone exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antimicrobial agents.
- Cancer Cell Studies : In vitro assays using human breast cancer cell lines showed that ethanone induced apoptosis through the activation of caspase pathways. Cells treated with ethanone displayed increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of ethanone using DPPH radical scavenging assays. Results indicated that ethanone had an IC50 value significantly lower than standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent.
Comparative Analysis
To understand the uniqueness of ethanone, we can compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
